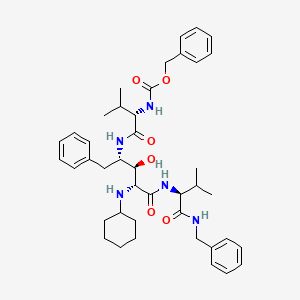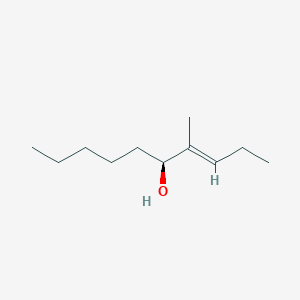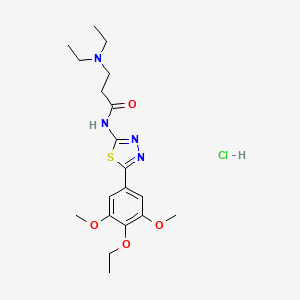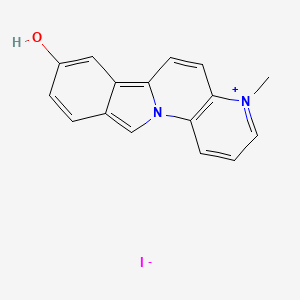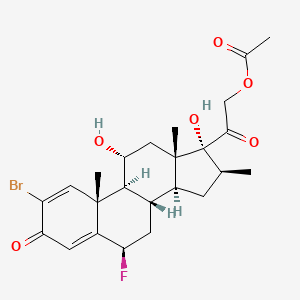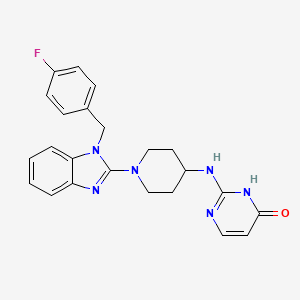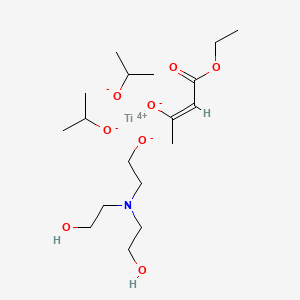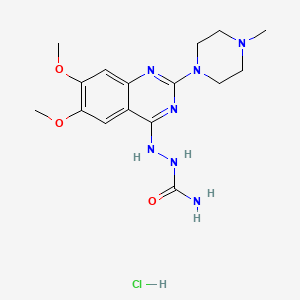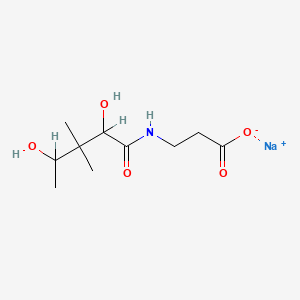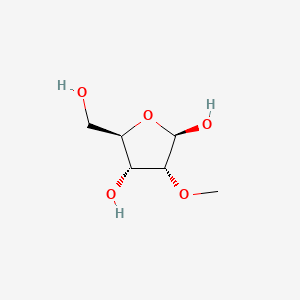
2-O-Methyl-beta-D-ribofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-O-Methyl-beta-D-ribofuranose is a modified sugar molecule derived from ribose, a naturally occurring pentose sugar This compound features a methyl group attached to the second carbon of the ribofuranose ring, which distinguishes it from its parent molecule, beta-D-ribofuranose
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-Methyl-beta-D-ribofuranose typically involves the methylation of beta-D-ribofuranose. One common method includes the use of methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete methylation.
Industrial Production Methods: Industrial production of this compound may involve similar methylation techniques but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification methods such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 2-O-Methyl-beta-D-ribofuranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the ribofuranose ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound-5-aldehyde, while reduction can regenerate the original hydroxyl groups.
Applications De Recherche Scientifique
2-O-Methyl-beta-D-ribofuranose has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including nucleoside analogs and glycosides.
Biology: The compound is used in studies of carbohydrate metabolism and enzyme interactions.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor for various biochemical assays.
Mécanisme D'action
The mechanism by which 2-O-Methyl-beta-D-ribofuranose exerts its effects involves its interaction with specific enzymes and receptors. The methyl group modification can alter the binding affinity and specificity of the compound, affecting its biological activity. For instance, it may inhibit or activate certain enzymes involved in carbohydrate metabolism, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Beta-D-ribofuranose: The parent molecule without the methyl group.
2-Deoxy-D-ribose: Lacks the hydroxyl group at the second carbon.
2-Fluoro-beta-D-ribofuranose: Contains a fluorine atom instead of a hydroxyl group at the second carbon.
Uniqueness: 2-O-Methyl-beta-D-ribofuranose is unique due to its specific methylation, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, alter its reactivity, and provide new avenues for research and application.
Propriétés
Numéro CAS |
18979-03-8 |
|---|---|
Formule moléculaire |
C6H12O5 |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methoxyoxolane-2,4-diol |
InChI |
InChI=1S/C6H12O5/c1-10-5-4(8)3(2-7)11-6(5)9/h3-9H,2H2,1H3/t3-,4-,5-,6-/m1/s1 |
Clé InChI |
STGXGJRRAJKJRG-KVTDHHQDSA-N |
SMILES isomérique |
CO[C@@H]1[C@@H]([C@H](O[C@H]1O)CO)O |
SMILES canonique |
COC1C(C(OC1O)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


